Dual AT1 Antagonism and PPARγ Agonism in a Single Molecule
GSK1820795A is distinguished by its dual activity as both a potent angiotensin II type 1 (AT1) receptor antagonist and a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This profile is in direct contrast to its parent compound, telmisartan, which is primarily an AT1 antagonist with only weak PPARγ activity, and to other ARBs like losartan, which lack PPARγ agonism entirely [1].
| Evidence Dimension | AT1 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 0.006 μM |
| Comparator Or Baseline | Telmisartan (IC50 ~ 0.003-0.01 μM range in various assays) |
| Quantified Difference | Comparable potency |
| Conditions | In vitro receptor binding assay |
Why This Matters
Procurement of GSK1820795A is justified for research requiring concurrent AT1 blockade and PPARγ modulation within a single chemical entity, a dual mechanism not achievable with standard ARBs.
- [1] Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 24(4), 1098-1103. View Source
